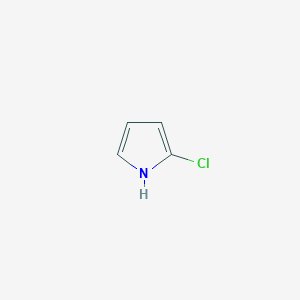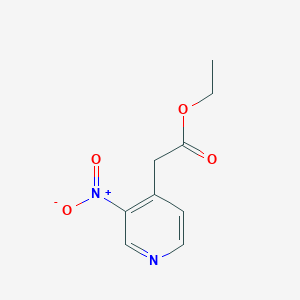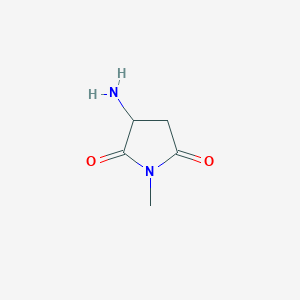
1-(3-Methoxypyridin-2-yl)piperazine
Vue d'ensemble
Description
1-(3-Methoxypyridin-2-yl)piperazine is a chemical compound with the molecular formula C10H15N3O. It is characterized by a pyridine ring substituted with a methoxy group at the 3-position and a piperazine ring attached to the 2-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Methoxypyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 3-methoxypyridine-2-carboxaldehyde with piperazine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and reaction conditions depends on the desired scale and purity of the final product. Purification steps such as recrystallization or chromatography may be employed to achieve the required purity levels.
Analyse Des Réactions Chimiques
1-(3-Methoxypyridin-2-yl)piperazine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as hydrogen peroxide or potassium permanganate. The oxidation reaction typically results in the formation of corresponding oxo-compounds.
Reduction Reactions: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions often lead to the formation of reduced derivatives of the compound.
Substitution Reactions: Substitution reactions involving this compound can be carried out using nucleophiles or electrophiles. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines. The major products formed from these reactions include various substituted derivatives of the compound.
Applications De Recherche Scientifique
1-(3-Methoxypyridin-2-yl)piperazine has several scientific research applications across different fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other chemical products.
Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It can be employed in assays to investigate the binding affinity and selectivity of various ligands.
Medicine: . It may be used as a precursor in the synthesis of drugs targeting specific diseases or conditions.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including coatings, adhesives, and polymer additives.
Mécanisme D'action
1-(3-Methoxypyridin-2-yl)piperazine can be compared with other similar compounds, such as 1-(2-methoxyphenyl)piperazine and urapidil. While these compounds share structural similarities, they differ in their chemical properties and biological activities
Comparaison Avec Des Composés Similaires
1-(2-Methoxyphenyl)piperazine
Urapidil
Propriétés
IUPAC Name |
1-(3-methoxypyridin-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLNMSBVPRVBART-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90509951 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80827-67-4 | |
| Record name | 1-(3-Methoxypyridin-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90509951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]propan-1-ol](/img/structure/B1600702.png)








![1,3,5-Tris[4-(bromomethyl)phenyl]benzene](/img/structure/B1600719.png)



